Home > Products > Screening Compounds P67571 > 3-[(1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]-1-methyl-1,2-dihydropyrazin-2-one
3-[(1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]-1-methyl-1,2-dihydropyrazin-2-one - 2198896-91-0

3-[(1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]-1-methyl-1,2-dihydropyrazin-2-one

Catalog Number: EVT-2876537
CAS Number: 2198896-91-0
Molecular Formula: C18H22N8O
Molecular Weight: 366.429
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinoline (SGX523) []

  • Compound Description: SGX523 is a mesenchymal-epithelial transition factor (c-MET) inhibitor investigated for treating solid tumors. It exhibited species-dependent toxicity in clinical trials, potentially due to crystal deposits in renal tubules. []
  • Relevance: While structurally distinct from the main compound, SGX523 shares the presence of a [, , ]triazolo[4,3-b]pyridazine core. The research on SGX523 highlights the importance of understanding species-specific metabolism, especially for compounds containing this heterocyclic system, as seen in 3-[(1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]-1-methyl-1,2-dihydropyrazin-2-one. []

2. 6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinolin-2(1H)-one (M11) []

  • Compound Description: M11 is a major metabolite of SGX523 formed via aldehyde oxidase (AO) metabolism in monkeys and humans. M11 exhibits significantly lower solubility compared to SGX523, potentially contributing to the observed renal toxicity of SGX523. []
  • Relevance: M11, being a metabolite of SGX523, retains the [, , ]triazolo[4,3-b]pyridazine core found in both SGX523 and the main compound, 3-[(1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]-1-methyl-1,2-dihydropyrazin-2-one. This emphasizes the potential metabolic transformations this specific heterocycle might undergo. []

3. MRK-696 (7-cyclobutyl-6-(2-methyl-2H-1,2,4-triazol-2-ylmethoxy)-3-(2-flurophenyl)-1,2,4-triazolo[4,3-b]pyridazine) []

  • Compound Description: MRK-696 is a non-selective benzodiazepine with partial intrinsic activity. In rhesus monkeys, it primarily induced rest/sleep posture and observable ataxia. []
  • Relevance: MRK-696 contains a 1,2,4-triazolo[4,3-b]pyridazine moiety, a key structural element also present in 3-[(1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]-1-methyl-1,2-dihydropyrazin-2-one. Although the exact pharmacological target of the main compound is unknown, the presence of this shared substructure suggests a possible interaction with benzodiazepine receptors or related targets. []

4. HZ-166 (8-ethynyl-6-(2′-pyridine)-4H-2,5,10b-triaza-benzo[e]azulene-3-carboxylic acid ethyl ester) []

  • Compound Description: HZ-166 is a functionally selective compound with high intrinsic efficacy for GABAA receptors containing α2 and α3 subunits. It primarily induced rest/sleep posture in rhesus monkeys. []
  • Relevance: While not directly sharing a structural motif with the main compound, 3-[(1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]-1-methyl-1,2-dihydropyrazin-2-one, HZ-166's interaction with GABAA receptors highlights the potential for compounds containing fused heterocycles to exhibit activity towards this receptor family. Further investigation is needed to determine if the main compound shares similar pharmacological targets. []

5. TPA023B (6,2′-diflouro-5′-[3-(1-hydroxy-1-methylethyl)imidazo[1,2-b][1,2,4]triazin-7-yl]biphenyl-2-carbonitrile) []

  • Compound Description: TPA023B exhibits partial intrinsic efficacy and selectivity for GABAA receptors containing α2, α3, and α5 subunits. Similar to HZ-166, it mainly induced rest/sleep posture in rhesus monkeys. []
  • Relevance: Although structurally distinct from the main compound, 3-[(1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]-1-methyl-1,2-dihydropyrazin-2-one, TPA023B highlights the potential for compounds with fused heterocycles to target GABAA receptors. The presence of a fused triazole ring in both TPA023B and the main compound emphasizes the need to explore possible interactions with GABAA receptor subtypes. []

6. Various Triazolo- and 2-Pyrazolyl-pyrido[2,3-d]pyrimidines []

  • Compound Description: This refers to a series of compounds synthesized and evaluated for analgesic, anti-inflammatory, and ulcerogenic activities. Many exhibited significant analgesic effects, with one compound (10a) demonstrating greater anti-inflammatory activity than ibuprofen and lower ulcerogenicity. []
  • Relevance: Although the specific structures within this series are not provided, the mention of "triazolo-" and "2-pyrazolyl-" suggests the presence of fused triazole and pyrazole rings, respectively. This is relevant to 3-[(1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]-1-methyl-1,2-dihydropyrazin-2-one as it also contains a fused triazole system. Exploring whether the main compound possesses similar analgesic or anti-inflammatory properties could be of interest. []

Properties

CAS Number

2198896-91-0

Product Name

3-[(1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]-1-methyl-1,2-dihydropyrazin-2-one

IUPAC Name

3-[[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-methylamino]-1-methylpyrazin-2-one

Molecular Formula

C18H22N8O

Molecular Weight

366.429

InChI

InChI=1S/C18H22N8O/c1-23-9-8-19-17(18(23)27)24(2)13-10-25(11-13)15-7-6-14-20-21-16(26(14)22-15)12-4-3-5-12/h6-9,12-13H,3-5,10-11H2,1-2H3

InChI Key

NLKVROMTDDOGQJ-UHFFFAOYSA-N

SMILES

CN1C=CN=C(C1=O)N(C)C2CN(C2)C3=NN4C(=NN=C4C5CCC5)C=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.